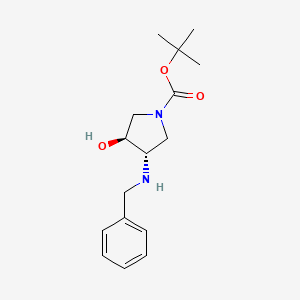

(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine

Description

The exact mass of the compound tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYATPKTSSTHKN-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461013 | |

| Record name | tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252574-03-1, 138026-89-8 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252574-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine: A Chiral Pool Approach

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Specifically, 3,4-disubstituted pyrrolidines with defined stereochemistry are critical building blocks for a range of therapeutic agents, including inhibitors for proteases, kinases, and glycosidases. This guide provides a detailed technical overview of robust and stereocontrolled synthetic routes to (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine, a versatile intermediate, utilizing the chiral pool strategy. By starting with readily available, enantiopure natural products like D-mannitol and L-(+)-tartaric acid, these pathways offer an economical and efficient means to establish the desired absolute stereochemistry, bypassing the need for costly asymmetric catalysts or chiral resolutions. We will explore the causal logic behind key transformations, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Strategic Value of Chiral Pyrrolidines

The overrepresentation of nitrogen-containing heterocycles in pharmaceuticals underscores their importance in molecular design.[2] Among these, the pyrrolidine framework provides a three-dimensional structure with well-defined substituent vectors, making it an ideal scaffold for interacting with complex biological targets. The (3S,4S)-stereoisomer of 3-amino-4-hydroxypyrrolidine, in particular, presents a vicinal amino-alcohol functionality on a conformationally constrained ring, a motif that is highly effective for establishing hydrogen bonding networks within enzyme active sites.

The "chiral pool" approach is a powerful strategy in asymmetric synthesis.[3] It leverages the inherent chirality of abundant natural products to serve as enantiopure starting materials. This methodology is often more scalable and cost-effective than de novo asymmetric syntheses, as the key stereocenters are pre-installed by nature. For the synthesis of our target molecule, D-mannitol and L-(+)-tartaric acid stand out as exemplary starting points due to their C2 symmetry and dense functionalization, which can be strategically manipulated to form the pyrrolidine core.[4][5]

Primary Synthetic Route: Synthesis from D-Mannitol

D-mannitol is an inexpensive and highly versatile chiral precursor.[4][6] Its C2 symmetry allows for the efficient generation of key intermediates where both ends of the carbon chain can be manipulated simultaneously or sequentially. The synthesis hinges on transforming the linear C6 backbone of mannitol into the C4 backbone of the pyrrolidine ring while setting the C3 and C4 stereocenters.

Rationale and Strategic Overview

The core strategy involves the conversion of D-mannitol into a 1,4-diazido-2,3,5,6-tetraol intermediate. The two central hydroxyl groups will become the C3 and C4 hydroxyls of the pyrrolidine ring, while the terminal azido groups will ultimately form the pyrrolidine nitrogen and the C3-amine. A key step is the double inversion (SN2) reaction at C2 and C5 to establish the required stereochemistry for cyclization.

Synthetic Workflow and Key Transformations

The workflow begins with the protection of D-mannitol and proceeds through the formation of a key diepoxide or cyclic sulfate intermediate, which is then opened by an azide nucleophile. This sequence is critical for installing the nitrogen functionalities with the correct stereochemistry.

Caption: Synthetic pathway from D-Mannitol.

Detailed Experimental Protocols

Step 1: Synthesis of (3S,4S)-N-Boc-3-azido-4-hydroxypyrrolidine

This intermediate is pivotal. A common route proceeds via a cyclic sulfate derived from 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol, which is then opened with an azide source. An alternative, highlighted here, involves the direct transformation of a protected diol.

-

Rationale: The conversion of hydroxyl groups into good leaving groups (e.g., mesylates or tosylates) followed by nucleophilic substitution with sodium azide is a classic and reliable method for introducing the azide functionality. The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the reaction center. Performing this on a C2-symmetric precursor like a protected D-mannitol derivative efficiently sets the desired (3S,4S) configuration from a (3R,4R)-diol.

-

Protocol:

-

To a solution of a suitable protected (3R,4R)-diol precursor derived from D-mannitol in anhydrous pyridine at 0 °C, add methanesulfonyl chloride (2.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with ice-water and extract the product with ethyl acetate. The organic layers are combined, washed with saturated aqueous CuSO₄, water, and brine, then dried over Na₂SO₄ and concentrated in vacuo.

-

Dissolve the crude dimesylate in anhydrous DMF. Add sodium azide (3.0 equivalents) and heat the mixture to 80-90 °C for 12-18 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with water and brine, dried, and concentrated.

-

The resulting diazide is then deprotected and subjected to partial reduction and cyclization (e.g., using H₂ with a Lindlar catalyst or a controlled Staudinger reaction) to form the azido-hydroxypyrrolidine.

-

The crude pyrrolidine is N-protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or NaOH in a solvent such as dichloromethane or a dioxane/water mixture to yield the N-Boc protected azido-alcohol.[7]

-

Step 2: Reduction of the Azide to the Primary Amine

-

Rationale: The azide group is an excellent precursor to an amine. It is stable to many reaction conditions and can be selectively reduced in the final steps. Catalytic hydrogenation is a clean and efficient method for this transformation, producing nitrogen gas as the only byproduct.

-

Protocol:

-

Dissolve (3S,4S)-N-Boc-3-azido-4-hydroxypyrrolidine in methanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine, which is often pure enough for the next step.

-

Final Step: Introduction of the Benzyl Group via Reductive Amination

Reductive amination is one of the most effective and widely used methods for forming C-N bonds.[8][9] It involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent to the corresponding amine.

Causality Behind Reagent Choice

The choice of reducing agent is critical for a successful one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate.[10] This selectivity prevents competitive reduction of the aldehyde and ensures high yields of the desired product. The reaction is typically performed under slightly acidic conditions, which catalyze imine formation.

Detailed Experimental Protocol

-

To a stirred solution of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Caption: Reductive Amination Workflow.

Alternative Route: Synthesis from L-(+)-Tartaric Acid

L-(+)-Tartaric acid is another inexpensive, C2-symmetric chiral pool starting material.[11][12] The synthesis from tartaric acid typically involves the formation of a key pyrrolidine-2,5-dione (succinimide) or a 1,4-dihalide intermediate, which is then cyclized with a nitrogen source.

-

Strategic Advantage: This route can be very direct. For example, L-tartaric acid can be converted to its corresponding diamide, which can then undergo a series of reductions and cyclization to form the pyrrolidine ring.[5]

-

Key Challenge: Controlling the stereochemistry during the reduction of the succinimide intermediate can be challenging and may require stereoselective reducing agents or subsequent separation of diastereomers. However, converting the diol to a diepoxide or cyclic sulfate before cyclization can provide excellent stereocontrol.

Comparative Analysis

| Parameter | Route from D-Mannitol | Route from L-(+)-Tartaric Acid |

| Starting Material Cost | Low | Very Low |

| Number of Steps | Generally longer (6-10 steps) | Can be shorter (4-7 steps) |

| Stereochemical Control | Excellent, predictable via double SN2 | Can be more complex; may require specific reagents or produce diastereomers |

| Scalability | Good; many steps are robust and well-documented | Good, though some reduction steps may require specialized reagents for high selectivity |

| Key Advantage | Highly reliable stereochemical outcome. | Potentially shorter and more convergent. |

| Key Disadvantage | Longer overall sequence. | Stereocontrol can be a critical challenge depending on the specific pathway chosen. |

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through well-established chiral pool strategies. The route starting from D-mannitol offers a highly reliable and predictable method for establishing the correct stereochemistry via a double SN2 azide substitution, making it an excellent choice for ensuring high optical purity. While potentially longer, its robustness is a significant advantage for research and process development. The pathway from L-(+)-tartaric acid offers the potential for a more concise synthesis, although careful consideration must be given to the methods used to control stereochemistry during ring formation and functionalization.[11] Ultimately, the choice of route will depend on the specific project goals, balancing factors of speed, cost, and the paramount need for stereochemical integrity.

References

-

Gu, J., & Miller, M. J. (2010). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

-

Pellissier, H. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

-

Recker, T., & Brückner, R. (2010). C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry. ResearchGate. [Link]

-

Pandey, G., & Kumar, A. (2013). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

-

Lee, Y. S., et al. (1998). Asymmetric Synthesis of Both Enantiomers of Pyrrolidinoisoquinoline Derivatives from L-Malic Acid and L-Tartaric Acid. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Litvinov, D. N., & Kuranov, A. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

-

Garner, P., & Kaniskan, H. Ü. (2005). Synthesis of Highly Functionalized Pyrrolidines via a Mild One-Pot, Three-Component 1,3-Dipolar Cycloaddition Process. The Journal of Organic Chemistry. [Link]

-

Raimondi, S., et al. (2015). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. PMC - NIH. [Link]

-

Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. [Link]

-

Filo Student. (2023). The two most general amine syntheses are the reductive amination of carbonyl compounds and the reduction of amides. Filo. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Semantic Scholar. [Link]

-

Kovács, A., et al. (2018). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. MDPI. [Link]

-

Vuruturu, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]

-

Li, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]

-

Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

-

Litvinov, D. N., & Kuranov, A. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Lustenberger, P., & Pugin, B. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

ResearchGate. (2016). D-mannitol in organic synthesis. ResearchGate. [Link]

-

Cardona, F., et al. (2001). Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one. PubMed. [Link]

- Murata, M., et al. (2008). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.

-

ResearchGate. (2016). Asymmetric synthesis of (2S)-propranolol using D-mannitol. ResearchGate. [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

-

Mancera, M., et al. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. PubMed. [Link]

- Kim, D., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Schöbel, J., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. Chemistry – A European Journal. [Link]

-

Ciambrone, G., et al. (2023). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]

- Li, X., et al. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Chinchilla, R., et al. (2023). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. PMC - NIH. [Link]

- Jiang, Y., et al. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

ResearchGate. (2020). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]

-

Sharma, A., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

-

Liu, J., et al. (2009). Diastereoselective synthesis of beta-substituted-alpha,gamma-diaminobutyric acids and pyrrolidines containing multichiral centers. PubMed. [Link]

-

Angeli, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Stereoselective Synthesis of (3S,4S)-3,4-Disubstituted Pyrrolidines: A Modern Synthetic Compendium

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Specifically, the (3S,4S)-stereoisomer of 3,4-disubstituted pyrrolidines represents a critical pharmacophore whose precise three-dimensional architecture is often essential for biological activity. The stereocontrolled construction of the two adjacent trans-configured stereocenters at the C3 and C4 positions presents a formidable synthetic challenge. This technical guide provides a comprehensive overview of the principal and most effective strategies for the stereoselective synthesis of this valuable scaffold. We will delve into the mechanistic underpinnings and practical applications of three core approaches: chiral pool synthesis, asymmetric catalysis, and substrate-controlled diastereoselective cyclizations. Detailed experimental protocols, comparative data, and workflow diagrams are provided to equip researchers and drug development professionals with the knowledge to select and implement the optimal synthetic route for their specific target molecules.

Introduction: The Strategic Importance of the (3S,4S)-Pyrrolidine Scaffold

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, and the pyrrolidine scaffold is one of the most frequently encountered rings in FDA-approved pharmaceuticals.[3] Its prevalence stems from its ability to serve as a versatile, conformationally constrained scaffold that can project substituents into well-defined vectors in three-dimensional space, enabling precise interactions with biological targets like enzymes and receptors.

The (3S,4S) substitution pattern is of particular interest as it establishes a trans relationship between the two substituents, minimizing steric hindrance and often locking the five-membered ring into a preferred conformation. This specific arrangement is a key feature in a variety of biologically active compounds, including potent enzyme inhibitors and central nervous system agents. The challenge for the synthetic chemist lies in the simultaneous and absolute control of these two contiguous stereocenters. This guide will navigate the primary methodologies developed to address this challenge.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of enantiopure (3S,4S)-3,4-disubstituted pyrrolidines can be broadly categorized into three main paradigms, each with distinct advantages regarding starting material availability, scalability, and substrate scope.

Strategy 1: Chiral Pool Synthesis - An Economy of Chirality

Chiral pool synthesis leverages the abundance of enantiomerically pure starting materials from nature to construct complex chiral molecules without the need for asymmetric induction or resolution steps.[4] This is often the most direct and cost-effective approach, provided a suitable starting material is available.

Causality and Mechanistic Rationale: The core principle is the transfer of pre-existing stereochemistry from the starting material to the final product. For the (3S,4S)-pyrrolidine core, precursors like L-tartaric acid and L-proline derivatives (e.g., 4-hydroxy-L-proline) are ideal.[1][2] The stereocenters within these molecules serve as anchors, directing the stereochemical outcome of subsequent transformations through steric and electronic control. For instance, nucleophilic substitution reactions on a cyclic precursor derived from tartaric acid will proceed with a predictable stereochemical course (typically SN2 inversion), thereby establishing the desired trans relationship.

Detailed Protocol: Synthesis of a (3S,4S)-Disubstituted Pyrrolidine from L-Tartaric Acid [1]

This protocol outlines a representative synthesis where the stereocenters of L-tartaric acid are used to set the stereochemistry of the final pyrrolidine.

-

Step 1: Diester and Acetal Protection: L-tartaric acid is first converted to its dimethyl ester. The diol is then protected, for example, as an acetonide, to prevent unwanted side reactions.

-

Step 2: Conversion to a Cyclic Sulfate and Ring Opening: The protected diol is converted to a cyclic sulfate. This is an excellent leaving group that facilitates a double SN2 reaction. A primary amine (R-NH₂) is then used as a nucleophile, which opens the cyclic sulfate and, in a subsequent intramolecular cyclization, forms the pyrrolidine ring. This double inversion process retains the relative trans stereochemistry from the starting diol.

-

Step 3: Deprotection and Functionalization: The protecting groups are removed to yield the core (3S,4S)-pyrrolidine scaffold, which can be further functionalized at the nitrogen or the ester groups.

Strategy 2: Asymmetric Catalysis - Forging Chirality

When a suitable chiral pool starting material is not available, asymmetric catalysis provides a powerful alternative, creating stereocenters from achiral or racemic precursors with high fidelity. Both transition-metal catalysis and organocatalysis have been successfully applied to this challenge.

a) Transition-Metal Catalyzed [3+2] Cycloadditions

The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring.[5][6] The stereochemical outcome is controlled by a chiral catalyst that creates a chiral environment around the reacting species.

Mechanistic Rationale: A metal salt (e.g., Ag(I), Cu(I), Au(I)) coordinates to a chiral ligand (e.g., a phosphoramidite or a bisoxazoline derivative).[7] This complex then catalyzes the in-situ formation of an azomethine ylide from an imine precursor. The chiral ligand environment dictates the facial selectivity of the ylide's approach to the dipolarophile (the alkene), leading to the preferential formation of one enantiomer of the cycloadduct. The trans diastereoselectivity is often favored thermodynamically to minimize steric clash between the substituents in the transition state.

Caption: General workflow for a substrate-controlled stereoselective synthesis.

Detailed Protocol: Asymmetric Nitrile Anion Cyclization [8]

-

Step 1: Asymmetric Reduction: An α-chloro ketone is reduced using a catalytic Corey-Bakshi-Shibata (CBS) reagent to establish a chiral chlorohydrin with high enantiomeric excess.

-

Step 2: Amination and Conjugate Addition: The chlorohydrin is displaced with a primary amine. The resulting secondary amine then undergoes a conjugate addition to acrylonitrile to generate the acyclic cyclization precursor.

-

Step 3: Diastereoselective Cyclization: The precursor is treated with a strong, non-nucleophilic base (e.g., LiHMDS) to deprotonate the carbon alpha to the nitrile. The resulting anion undergoes an intramolecular 5-exo-tet cyclization, displacing the chloride with inversion of configuration to form the trans-substituted pyrrolidine.

-

Step 4: Saponification: The nitrile group is hydrolyzed to a carboxylic acid, yielding the final product with high chemical and optical purity.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy is dictated by project-specific needs, including target complexity, required scale, and available resources.

| Strategy | Advantages | Disadvantages | Best Suited For |

| Chiral Pool Synthesis | • Highly stereospecific• Often cost-effective and scalable• Well-established procedures | • Limited by the availability of suitable chiral starting materials• Can require lengthy synthetic sequences | Large-scale synthesis of specific targets where a direct chiral precursor is known. |

| Asymmetric Catalysis | • High enantioselectivity from simple precursors• Broad substrate scope• Catalytic nature reduces waste | • Catalyst cost and sensitivity (especially precious metals)• Optimization of reaction conditions can be time-consuming | Novel target synthesis, library generation, and when chiral pool routes are not viable. |

| Substrate Control | • High diastereoselectivity• Predictable stereochemical outcomes• Robust and reliable cyclization steps | • Requires an initial asymmetric step to set the first stereocenter• Overall synthesis can be linear and less convergent | Targets where a key acyclic intermediate can be synthesized enantioselectively. |

Conclusion and Future Outlook

The stereoselective synthesis of (3S,4S)-3,4-disubstituted pyrrolidines has matured significantly, with robust and predictable methods available through chiral pool synthesis, asymmetric catalysis, and substrate-controlled reactions. Each approach offers a unique set of advantages, providing the medicinal or process chemist with a powerful toolkit to access this critical structural motif.

Future advancements will likely focus on increasing the efficiency and sustainability of these routes. The development of novel catalytic systems with higher turnover numbers, the application of C-H activation and amination reactions to streamline syntheses, and the integration of continuous flow technologies for improved scalability and safety are all promising frontiers in this field. [9][10]These innovations will continue to facilitate the discovery and development of next-generation therapeutics built upon the versatile (3S,4S)-pyrrolidine scaffold.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [Link]

-

Toste, F. D., & Toste, M. F. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(11), 5964-5971. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed. [Link]

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry - White Rose Research Online. [Link]

-

Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025). ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). CiteDrive. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2025). PMC. [Link]

-

Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic Acid. (n.d.). PubMed. [Link]

-

Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (n.d.). Sci-Hub. [Link]

-

Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (2025). ResearchGate. [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). PMC - NIH. [Link]

-

A New Strategy for the Diastereoselective Synthesis of Polyfunctionalized Pyrrolidines. (n.d.). Sci-Hub. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters - ACS Publications. [Link]

-

A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. (n.d.). Sci-Hub. [Link]

-

Stereoselective synthesis of 4-alkylidene pyrrolidinones and pyrrolizidinones. (n.d.). Sci-Hub. [Link]

-

Copper-Catalyzed Asymmetric Synthesis of 3,4-Diaminopyrrolidines. (n.d.). Sci-Hub. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). NIH. [Link]

-

Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. (n.d.). Sci-Hub. [Link]

-

Stereoselective Synthesis of 3,4‐trans‐Disubstituted Pyrrolidines and Cyclopentanes via Intramolecular Radical Cyclizations Mediated by CAN. (n.d.). Sci-Hub. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine: A Technical Guide

Introduction

(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with multiple functional groups—a carbamate (Boc), a secondary amine (benzylamino), and a secondary alcohol—provides a versatile platform for the synthesis of complex molecular architectures. As such, the precise and unambiguous characterization of this molecule is paramount for ensuring the quality, reproducibility, and success of subsequent synthetic transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The content herein is designed to serve as a detailed reference for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles of data acquisition and interpretation.

Molecular Structure and Key Features

The structure of this compound, with its defined stereochemistry, dictates its unique spectroscopic fingerprint. The tert-butyloxycarbonyl (Boc) protecting group provides stability and influences the conformational dynamics of the pyrrolidine ring. The benzylamino and hydroxyl groups are key functionalities for further chemical modifications and are readily identifiable by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.35 - 7.25 | m | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |

| 4.15 | br s | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |

| 3.85 | d | 1H | PhCH ₂N (a) | The benzylic protons are diastereotopic due to the chiral centers in the pyrrolidine ring, appearing as distinct signals. |

| 3.75 | d | 1H | PhCH ₂N (b) | The second diastereotopic benzylic proton. |

| 3.60 - 3.50 | m | 1H | CH -OH | Proton attached to the carbon bearing the hydroxyl group. |

| 3.40 - 3.30 | m | 2H | N-CH ₂ (pyrrolidine) | Protons on the carbon adjacent to the Boc-protected nitrogen. |

| 3.20 - 3.10 | m | 1H | CH -NHBn | Proton attached to the carbon bearing the benzylamino group. |

| 2.90 - 2.80 | m | 2H | N-CH ₂ (pyrrolidine) | Protons on the other carbon adjacent to the Boc-protected nitrogen. |

| 2.50 | br s | 1H | NH | The secondary amine proton signal can be broad. |

| 1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector. |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex multiplets of the pyrrolidine ring protons.[1] Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, and its residual peak can be used for calibration.[2]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 154.5 | C =O (Boc) | The carbonyl carbon of the carbamate group. |

| 140.0 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring. |

| 128.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| 127.0 | Ar-C H | Aromatic carbons of the benzyl group. |

| 80.0 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| 70.0 | C H-OH | Carbon bearing the hydroxyl group. |

| 60.0 | C H-NHBn | Carbon bearing the benzylamino group. |

| 52.0 | PhC H₂N | The benzylic carbon. |

| 48.0 | N-C H₂ (pyrrolidine) | Carbons of the pyrrolidine ring adjacent to the Boc-protected nitrogen. |

| 28.5 | C(C H₃)₃ (Boc) | The methyl carbons of the tert-butyl group. |

Trustworthiness of the Protocol: A standard proton-decoupled ¹³C NMR experiment is typically sufficient. For unambiguous assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate proton and carbon signals.[3]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time and more scans are typically required due to the lower natural abundance of the ¹³C isotope.[1]

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. [4]

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3300 | Broad, Medium | O-H stretch | Alcohol |

| 3350 - 3310 | Sharp, Weak | N-H stretch | Secondary Amine |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic (pyrrolidine, benzyl, Boc) |

| ~3030 | Weak | C-H stretch | Aromatic (benzyl) |

| 1680 | Strong | C=O stretch | Carbamate (Boc) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch | Aromatic Ring |

| 1250 - 1020 | Medium | C-N stretch | Amine |

| 1160 | Strong | C-O stretch | Carbamate |

| ~1100 | Medium | C-O stretch | Secondary Alcohol |

Interpretation Insights: The broadness of the O-H stretch is due to hydrogen bonding. [5]The strong C=O stretch of the Boc group is a very characteristic and easily identifiable peak. The N-H stretch of the secondary amine is typically sharper and weaker than the O-H stretch. [6]

Experimental Protocol for ATR-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, MS, and IR provides a detailed and self-validating characterization of this important chiral building block. The predicted data and interpretations presented in this guide, grounded in established spectroscopic principles, offer a reliable reference for researchers in the field of drug discovery and development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural confirmation and paving the way for successful synthetic applications.

References

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. Retrieved from [Link]

-

Advanced Nmr Techniques Organic. (n.d.). Retrieved from [Link]

-

EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]

- 4. agilent.com [agilent.com]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. orgchemboulder.com [orgchemboulder.com]

Physical and chemical properties of N-Boc protected hydroxypyrrolidines

An In-depth Technical Guide on the Physical and Chemical Properties of N-Boc Protected Hydroxypyrrolidines

Introduction

Within the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine ring stands out as a privileged scaffold.[1][2] Its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space, making it a cornerstone in the design of novel therapeutics.[1] Among the vast array of pyrrolidine derivatives, N-Boc protected hydroxypyrrolidines have emerged as exceptionally valuable chiral building blocks. These compounds are integral intermediates in the synthesis of numerous pharmacologically active agents, including antibacterials, immunomodulators, and kinase inhibitors.[3][4]

The strategic installation of the tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen serves a dual purpose: it tempers the nucleophilicity of the amine, allowing for selective reactions at other positions, and it enhances solubility in common organic solvents.[2][5] The hydroxyl group provides a versatile handle for further functionalization, while the inherent chirality of the scaffold is critical for achieving stereospecific interactions with biological targets.

This technical guide offers a comprehensive examination of the core physical and chemical properties of N-Boc protected hydroxypyrrolidines. It is designed for researchers, medicinal chemists, and process development scientists, providing field-proven insights into the handling, characterization, and reactivity of these essential synthetic intermediates.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of N-Boc protected hydroxypyrrolidines is fundamental for their effective use in synthesis, purification, and formulation. These properties are dictated by the interplay of the lipophilic Boc group, the polar hydroxyl group, and the chiral pyrrolidine core.

General and Stereochemical Properties

N-Boc protected hydroxypyrrolidines, such as the common N-Boc-3-pyrrolidinol, are typically white to off-white solids or viscous oils at room temperature.[6][7] The presence of a stereocenter at the hydroxyl-bearing carbon (e.g., C-3) gives rise to (R) and (S) enantiomers, which are crucial for constructing stereochemically defined drug molecules. The stereochemical integrity of these chiral synthons is paramount, and their synthesis often relies on starting from the chiral pool or employing asymmetric synthesis strategies.[3][8]

Tabulated Physical Data

The following table summarizes key physical properties for representative N-Boc protected hydroxypyrrolidines, providing a quick reference for laboratory use.

| Property | (R)-N-Boc-3-hydroxypyrrolidine | N-Boc-3-pyrrolidinone | (2S,4S)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid |

| Molecular Formula | C₉H₁₇NO₃[7] | C₉H₁₅NO₃[6] | C₁₀H₁₇NO₅[9] |

| Molecular Weight | 187.24 g/mol [7][10] | 185.22 g/mol [6] | 231.25 g/mol [9] |

| Appearance | White to off-white solid[7] | White to yellow low melting solid[6] | White or off-white solid powder[11] |

| Melting Point | 60-67 °C[7] | 34-38 °C[6] | Not specified |

| Storage Temp. | 0-8 °C[7] | -20°C or 2-8°C[6] | Not specified |

Solubility Profile

The dual nature of the bulky, lipophilic Boc group and the polar hydroxyl group results in a predictable solubility pattern. These compounds are generally soluble in a wide range of organic solvents but are typically insoluble in water.[5][6] This characteristic is advantageous for reaction workups, allowing for efficient extraction into organic phases.

| Solvent | Solubility | Rationale |

| Water | Insoluble[5][6] | The large, nonpolar Boc group dominates the molecule's character. |

| Dichloromethane (DCM) | Soluble[5] | A polar aprotic solvent compatible with the entire structure. |

| Ethyl Acetate | Soluble[5] | A moderately polar solvent capable of dissolving the compound. |

| Methanol | Soluble | A polar protic solvent that can hydrogen bond with the hydroxyl group. |

| Acetonitrile (ACN) | Soluble[5] | A polar aprotic solvent effective for a range of polarities. |

| Dimethylformamide (DMF) | Soluble[5] | A highly polar aprotic solvent that readily dissolves the compound. |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine characterization of these molecules. In standard achiral solvents like CDCl₃, the ¹H and ¹³C NMR spectra of enantiomers are identical.[12] Differentiation requires a chiral environment, such as a chiral solvating agent.[12]

Workflow for Acquiring NMR Spectra

Caption: Standard workflow for NMR sample preparation and analysis.

Typical NMR Data for (R/S)-N-Boc-3-pyrrolidinol in CDCl₃ [12]

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~3.75 | H-3 (methine proton at hydroxyl) |

| ~3.52 | H-5 (2 protons, pyrrolidine ring) | |

| ~3.35 | H-2 (2 protons, pyrrolidine ring) | |

| ~1.90 | H-4 (2 protons, pyrrolidine ring) | |

| 1.46 | C(CH₃)₃ (9 protons, Boc group singlet) | |

| ¹³C NMR | ~154.7 | C=O (Boc carbamate) |

| ~79.4 | C(CH₃)₃ (Boc quaternary carbon) | |

| ~70.5 | C-3 (carbon bearing OH) | |

| ~53.8, ~44.2 | C-2, C-5 (carbons adjacent to N) | |

| ~34.5 | C-4 (pyrrolidine ring) | |

| ~28.6 | C(CH₃)₃ (Boc methyl carbons) |

Part 2: Chemical Reactivity and Synthetic Transformations

The synthetic utility of N-Boc protected hydroxypyrrolidines stems from the orthogonal reactivity of the hydroxyl group and the protected amine. Strategic manipulation of these functional groups is key to their application.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group is a nucleophile and can undergo a variety of standard transformations. The choice of reaction conditions is critical to avoid premature cleavage of the acid-labile Boc group.

-

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, yielding N-Boc-3-pyrrolidinone, a valuable intermediate in its own right.[5][6] Reagents like Dess-Martin periodinane or Swern oxidation conditions are effective.[5]

-

Etherification/Esterification: Standard Williamson ether synthesis or esterification conditions (e.g., using an acid chloride or carboxylic acid with a coupling agent) can be employed to functionalize the hydroxyl group. Careful selection of non-acidic conditions is necessary.

Caption: Key reactions at the hydroxyl position.

Deprotection of the N-Boc Group

The removal of the Boc group is one of the most frequently performed reactions on these substrates. The choice of method depends on the overall stability of the molecule, particularly the presence of other acid-sensitive functional groups.[13][14]

Acid-Mediated Deprotection This is the most common and efficient method for Boc cleavage.[13] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine.

-

Common Reagents:

Protocol: N-Boc Deprotection using TFA in DCM

-

Dissolution: Dissolve the N-Boc protected hydroxypyrrolidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exotherm and minimize potential side reactions with sensitive substrates.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution. The amount of TFA can be adjusted; typically a 20-50% v/v solution of TFA in DCM is used.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting residue is the TFA salt of the deprotected amine.

-

Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution) before extracting the product.

Alternative Deprotection Methods For molecules containing acid-sensitive functionalities, alternative methods can be employed.

-

Thermal Deprotection: Heating the N-Boc compound, sometimes in a high-boiling point solvent like dioxane or toluene, can cause thermolytic cleavage of the Boc group.[14][16] This method avoids strong acids but may not be suitable for thermally sensitive molecules.

-

Neutral Conditions: Reagents such as trimethylsilyl iodide (TMS-I) can effect deprotection under neutral conditions.[14] Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) with heating can also cleanly remove the Boc group.[17]

Caption: Comparison of common N-Boc deprotection workflows.

Part 3: Synthesis and Applications in Drug Discovery

The demand for enantiopure N-Boc protected hydroxypyrrolidines has driven the development of diverse and efficient synthetic methodologies.

Key Synthetic Strategies

The synthesis of these chiral building blocks often leverages either nature's chiral pool or advanced catalytic methods.

-

From Chiral Precursors: Commercially available chiral molecules like L- or D-malic acid, or amino acids such as 4-hydroxy-L-proline, serve as common starting points for multi-step syntheses.[4][8][18]

-

Asymmetric Synthesis: A powerful modern approach involves the asymmetric reduction of the prochiral ketone, N-Boc-3-pyrrolidinone. This is often accomplished using biocatalysis with keto reductases (KREDs) or through transition-metal-catalyzed asymmetric transfer hydrogenation, affording high enantiomeric excess (>99% ee).[3]

Caption: Chemoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidines.

Application as a Core Scaffold in Medicinal Chemistry

N-Boc protected hydroxypyrrolidines are foundational to the synthesis of a multitude of drugs and clinical candidates. The pyrrolidine ring acts as a bioisostere for other cyclic systems and provides a rigid scaffold to orient functional groups for optimal target binding.[1] The hydroxyl group can serve as a hydrogen bond donor or be replaced to modulate properties like potency and pharmacokinetics.

For instance, the enantiopure 3-hydroxypyrrolidine motif is a substructure in drugs like Darifenacin and Barnidipine.[3] The N-Boc protected intermediates are consistently used in the early synthetic steps to construct these complex molecules.[3]

Conclusion

N-Boc protected hydroxypyrrolidines are not merely synthetic intermediates; they are enabling tools for modern medicinal chemistry. Their well-defined physical properties, predictable solubility, and versatile, orthogonal reactivity make them indispensable building blocks. A firm grasp of their characterization via spectroscopic methods and a strategic understanding of the conditions required for their transformation—particularly the critical N-Boc deprotection step—are essential for any scientist working in drug discovery and development. As the demand for stereochemically complex and three-dimensional molecules continues to grow, the importance of these chiral scaffolds is set to increase even further.

References

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- N-Boc Deprotection of 3-Hydroxypyrrolidine Deriv

- Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.

- What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?. Guidechem.

- (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- 1-Boc-3-pyrrolidinol. PubChem.

- N-Boc-3-pyrrolidinone CAS#: 101385-93-7. ChemicalBook.

- (R-(-)-Boc-3-pyrrolidinol. Chem-Impex.

- Pyrrolidine Deriv

- What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?. Guidechem.

- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. Benchchem.

- Deprotection of N-Boc Groups Under Continuous Flow High Temper

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- Deprotection of N-BOC compounds.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. Benchchem.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- N-Boc-3-pyrrolidinone 97 101385-93-7. Sigma-Aldrich.

- (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 9. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vapourtec.com [vapourtec.com]

- 17. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 18. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine (CAS Number: 252574-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The stereochemistry of the pyrrolidine ring and its substituents plays a pivotal role in determining the biological activity of drug candidates, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the chemical information and safety data for (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine , identified by the CAS number 252574-03-1 . This chiral building block is a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies. We will delve into its chemical properties, synthesis, safety considerations, and its applications in the field of drug development, providing a foundational resource for researchers and scientists.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing its participation in undesired reactions and allowing for controlled, sequential chemical transformations. The benzylamino and hydroxyl groups at the 3 and 4 positions, with their specific (3S,4S) stereochemistry, provide key functionalities for further synthetic elaboration and are crucial for establishing the specific molecular interactions required for therapeutic efficacy in the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| CAS Number | 252574-03-1 | [2][3] |

| Molecular Formula | C₁₆H₂₄N₂O₃ | [3] |

| Molecular Weight | 292.37 g/mol | [3] |

| IUPAC Name | tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | |

| Synonyms | This compound | [4] |

| Appearance | Yellow to white solid | [4] |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [5] |

Synthesis of this compound: A Strategic Approach

A general conceptual workflow for the synthesis of such a compound is outlined below. This is a representative pathway and specific reagents and conditions would require experimental optimization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 252574-03-1|(3S,4S)-tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine: Strategies and Methodologies

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, chiral 3,4-disubstituted pyrrolidines are key building blocks for a variety of therapeutic agents, including antivirals, antidepressants, and enzyme inhibitors. The precise spatial arrangement of substituents on the pyrrolidine ring is often critical for target engagement and pharmacological activity. (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine is a valuable chiral intermediate, embodying the stereochemical complexity required for the synthesis of advanced drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this molecule, with a focus on the logical principles of stereochemical control and practical, field-proven methodologies.

Strategic Approaches to Stereochemical Control

The synthesis of this compound presents the central challenge of establishing the syn relationship between the C3 amino and C4 hydroxyl groups with the correct absolute stereochemistry. The primary strategies to achieve this can be broadly categorized into three main approaches:

-

Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products like L-tartaric acid to set the stereocenters.

-

Asymmetric Synthesis from Achiral Precursors: Building the pyrrolidine ring from simple, achiral starting materials using methods like diastereoselective resolutions or asymmetric catalysis.

-

Stereospecific Transformations: Employing reactions that proceed with a predictable and controllable stereochemical outcome, such as S(_N)2 reactions on chiral precursors.

This guide will delve into the practical application of these strategies, with a primary focus on the most established and efficient route starting from L-tartaric acid.

Route 1: Chiral Pool Synthesis Starting from L-Tartaric Acid

This is arguably the most robust and widely cited strategy for establishing the (3S,4S) stereochemistry. L-tartaric acid provides a cost-effective and enantiopure C4 backbone with the correct absolute configuration at C2 and C3, which will become C4 and C3 of the target pyrrolidine, respectively.

Core Rationale: Transfer of Stereochemistry

The synthesis hinges on the conversion of the C2 and C3 hydroxyl groups of L-tartaric acid into the C4 hydroxyl and C3 amino groups of the pyrrolidine ring. The key is to form the pyrrolidine ring first and then differentiate the two hydroxyl groups of the resulting diol intermediate.

Workflow Diagram

Caption: Synthetic workflow from L-Tartaric Acid.

Detailed Experimental Protocol

Step 1: Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

This precursor is synthesized in a two-step sequence from L-tartaric acid.

-

Condensation with Benzylamine: L-tartaric acid is condensed with benzylamine, typically under heating, to form the corresponding (3S,4S)-1-benzyl-3,4-dihydroxysuccinimide. This reaction proceeds with retention of stereochemistry.

-

Reduction of the Succinimide: The resulting succinimide is then reduced to the desired (3S,4S)-1-benzylpyrrolidine-3,4-diol. A common and effective reducing agent for this transformation is a combination of sodium borohydride and boron trifluoride etherate (NaBH(_4)/BF(_3)·Et(_2)O).[3] This powerful reducing system is necessary to reduce both amide carbonyls of the succinimide to methylenes.

Step 2: Selective Functionalization and Stereochemical Inversion

With the diol in hand, the next critical phase is the selective conversion of one hydroxyl group into the benzylamino group. This is achieved through a sequence of protection, activation, substitution (with inversion), and deprotection/final benzylation.

-

N-Boc Protection: The secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group by reacting the diol with di-tert-butyl dicarbonate (Boc(_2)O). This prevents the nitrogen from interfering in subsequent steps.

-

Selective Activation of a Hydroxyl Group: One of the two hydroxyl groups is selectively activated as a good leaving group, typically a tosylate or mesylate. This is a crucial step; due to the symmetry of the diol, regioselectivity is not a concern at this stage, but monosulfonation is desired. This is achieved by using one equivalent of tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine at low temperatures.

-

S(_N)2 Displacement with Azide: The activated alcohol is then displaced with an azide nucleophile (e.g., sodium azide, NaN(_3)). This reaction proceeds via an S(_N)2 mechanism, which results in a complete inversion of stereochemistry at that carbon center. This transforms the (3S,4S)-diol derivative into a (3S,4R)-azido alcohol. This inversion is the cornerstone of establishing the final syn relationship between the amino and hydroxyl groups.

-

Reduction of the Azide: The azide group is reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H(_2), Pd/C) or by using triphenylphosphine followed by water (Staudinger reaction). This yields (3S,4R)-3-amino-N-Boc-4-hydroxypyrrolidine.

-

N-Benzylation: The final benzylamino group is installed by reacting the primary amine with benzyl bromide (BnBr) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). It is important to note that the initial benzyl group on the pyrrolidine nitrogen was replaced by the Boc group. The final product has a Boc group on the ring nitrogen and a benzyl group on the exocyclic C3-nitrogen.

Route 2: Synthesis via Resolution of a Racemic Intermediate

An alternative strategy, particularly amenable to large-scale synthesis, involves the preparation of a racemic mixture of a key intermediate, followed by classical resolution.

Core Rationale: Non-Stereoselective Ring Formation

This approach begins with achiral starting materials to construct the pyrrolidine ring, leading to a racemic mixture of the desired 3,4-disubstituted pattern. The chirality is then introduced in a discrete resolution step. A published method for a related compound involves the resolution of (±)-1-Boc-3-benzylamino-4-hydroxypyrrolidine.[4]

Workflow Diagram

Caption: General workflow for synthesis via resolution.

Methodology Outline

-

Synthesis of the Racemic Core: A common starting point is 3-pyrroline.

-

Epoxidation: 3-Pyrroline is first N-protected (e.g., with a Cbz or Boc group) and then epoxidized using an agent like m-CPBA to form the exo-epoxide.

-

Ring-Opening: The epoxide is opened with a nitrogen nucleophile, such as benzylamine or an azide. This ring-opening occurs at either of the two epoxide carbons with equal probability, leading to a racemic mixture of the trans-amino alcohol.

-

-

Resolution: The racemic mixture, typically after N-Boc protection, is resolved.

-

Resolving Agent: A chiral acid, such as a derivative of tartaric acid or mandelic acid, is used to form diastereomeric salts with the free amine or hydroxyl group of the racemic pyrrolidine.

-

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized from the solution.

-

Liberation of the Free Base: The desired diastereomeric salt is isolated and treated with a base to liberate the enantiomerically pure pyrrolidine derivative.

-

-

Final Elaboration: The resolved enantiomer is then carried forward to the final product through any necessary functional group manipulations, similar to the final steps of Route 1.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Chiral Pool (L-Tartaric Acid) | Route 2: Racemic Resolution |

| Starting Material | L-Tartaric Acid (Enantiopure, Inexpensive) | Achiral materials (e.g., 3-Pyrroline) |

| Stereocontrol | Excellent, derived from the starting material. | Achieved via classical resolution; can be laborious. |

| Key Steps | Succinimide formation, reduction, selective activation, S(_N)2 inversion. | Epoxidation, ring-opening, salt formation, fractional crystallization. |

| Yield | Can be high, but dependent on multiple steps. | Theoretical max of 50% unless the unwanted enantiomer is racemized and recycled. |

| Scalability | Good, with well-established reactions. | Excellent, often preferred for industrial-scale production. |

| Advantages | Predictable stereochemical outcome. | Avoids complex asymmetric reagents. |

| Disadvantages | Requires a multi-step sequence for functional group interconversion. | Resolution can be challenging to optimize; loss of at least 50% of material. |

Conclusion

The synthesis of this compound is a well-defined challenge in stereoselective synthesis. The most reliable and elegant laboratory-scale approach utilizes the chiral pool, with L-tartaric acid serving as an excellent starting point to directly install the required stereochemistry. This route, proceeding through a key diol intermediate and a stereoinvertive S(_N)2 displacement, offers excellent control and predictability. For larger, industrial-scale campaigns, the resolution of a racemic intermediate, while less atom-economical, provides a robust and often more practical alternative. The choice of strategy ultimately depends on the specific requirements of the research or development program, balancing factors of scale, cost, and the availability of specialized reagents and equipment.

References

-

Nagel, U., Kinzel, E., Andrade, J., & Prescher, G. (1984). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, E66(1), o928. [Link]

-

Ishizaki, T., Sasamoto, N., & Shiraishi, T. (1998). Practical synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 9(10), 1703-1714. [Link]

- Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of 2,4-Disubstituted Pyrrolidines via Intramolecular Cyclization of N-Sulfinyl β-Amino Allyl Bromides. The Journal of Organic Chemistry, 62(22), 7553-7556.

-

Pandey, G., Reddy, V. M., & Kumar, V. (2015). Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides With β-Phthalimidonitroethene. Organic Letters, 17(20), 4988-4991. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

-

D'yakonov, V. A., & Dzhemilev, U. M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(21), 5226. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Retrosynthetic analysis of chiral 3-amino-4-hydroxypyrrolidines